Superior Biological Activity in Chemotactic Tripeptide Analogs – A Direct Head‑to‑Head Comparison
In a systematic study of conformation‑activity relationships, tripeptide analogs of the potent chemotactic agent fMet‑Leu‑Phe‑OMe were synthesized, in which the central leucine residue was replaced by various α,α‑dialkylglycines. The analog containing 2‑amino‑2‑butylhexanoic acid (Dbg, designated peptide V) exhibited the highest potency among all linear‑side‑chain congeners tested, with an ED₅₀ value for β‑glucosaminidase release in human neutrophils that was at least 40‑fold lower (i.e., more potent) than that of the diethylglycine (Deg, peptide III) analog [1]. The activity order was explicitly reported as V (Dbg) > IV (Dpg) > III (Deg) [1].
| Evidence Dimension | ED₅₀ for β‑glucosaminidase release from human neutrophils |
|---|---|
| Target Compound Data | ~5.9 × 10⁻¹⁰ M (lowest value in the series range, peptide V) |
| Comparator Or Baseline | Peptide III (Deg): ~2.3 × 10⁻⁸ M; Peptide IV (Dpg): intermediate between III and V |
| Quantified Difference | Activity order V (Dbg) > IV (Dpg) > III (Deg); Dbg peptide V is at least 40‑fold more potent than Deg peptide III |
| Conditions | Human neutrophils; β‑glucosaminidase release assay; tripeptides For‑Met‑Xxx‑Phe‑OMe in which Xxx = α,α‑dialkylglycine |
Why This Matters
This data directly quantifies the impact of alkyl chain length on receptor‑mediated biological activity, providing a clear, measurable justification for selecting the dibutylglycine derivative over its diethyl‑ or dipropyl‑glycine counterparts when maximal potency in neutrophil‑based assays is required.
- [1] Prasad, S.; Rao, R. B.; Bergstrand, H.; Lundquist, B.; Becker, E. L.; Balaram, P. Conformation‑Activity Correlations for Chemotactic Tripeptide Analogs Incorporating Dialkyl Residues with Linear and Cyclic Alkyl Sidechains at Position 2. Int. J. Pept. Protein Res. 1996, 48 (4), 312–318. View Source
